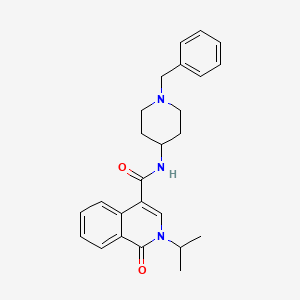![molecular formula C22H26N4O5S2 B11141548 3-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11141548.png)
3-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve described is a complex molecule with a long name. Let’s break it down:
- It contains a thiazolidine ring (a five-membered ring with a sulfur atom).
- The central pyrimidine ring is fused with a pyridine ring.
- There’s a carboxylic acid group (COOH) attached to the pyrimidine ring.
- The compound also has a methylidene group (CH₂) and a thioxo group (S=O).
- This compound likely has interesting biological properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I recommend exploring databases like ChemSpider or scientific articles for more detailed information.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches tailored to large-scale production.
Chemical Reactions Analysis
Reactivity: Given its functional groups (carboxylic acid, thioxo, and methylidene), this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: These would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular processes.
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- To determine the mechanism, we’d need experimental data. we can speculate:
- It might inhibit specific enzymes or interfere with metabolic pathways.
- The thiazolidine and pyrimidine moieties could play key roles.
Comparison with Similar Compounds
- Unfortunately, without specific names or structures of similar compounds, I can’t provide a direct comparison. you can explore databases or scientific literature to identify related molecules.
Properties
Molecular Formula |
C22H26N4O5S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H26N4O5S2/c1-13(2)31-11-5-8-23-18-15(20(29)25-9-4-6-14(3)19(25)24-18)12-16-21(30)26(22(32)33-16)10-7-17(27)28/h4,6,9,12-13,23H,5,7-8,10-11H2,1-3H3,(H,27,28)/b16-12- |
InChI Key |
UKDODLWALGHCCV-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11141470.png)
![(2E)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11141472.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141483.png)
![1-(3-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141487.png)
![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141494.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone](/img/structure/B11141497.png)

![1-(4-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141511.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11141517.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141536.png)
![3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141541.png)
![2,3,4-Trimethyl-8,9,10,11-tetrahydro-7H-benzo[C]furo[2,3-F]chromen-7-one oxime](/img/structure/B11141554.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine](/img/structure/B11141562.png)
![2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one](/img/structure/B11141569.png)
